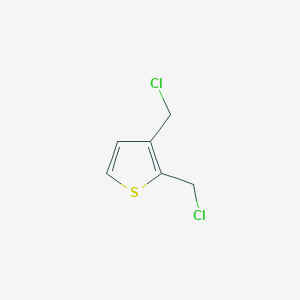

2,3-Bis(chloromethyl)thiophene

描述

Structure

3D Structure

属性

分子式 |

C6H6Cl2S |

|---|---|

分子量 |

181.08 g/mol |

IUPAC 名称 |

2,3-bis(chloromethyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S/c7-3-5-1-2-9-6(5)4-8/h1-2H,3-4H2 |

InChI 键 |

HIFOOTCDYPUYIK-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1CCl)CCl |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Bis Chloromethyl Thiophene

Direct Synthesis Routes for 2,3-Bis(chloromethyl)thiophene

The most straightforward pathway to this compound involves the direct conversion of a corresponding diol, a method that offers high specificity for the desired isomer.

A direct and efficient synthesis of this compound involves the treatment of 2,3-Bis(hydroxymethyl)thiophene with a chlorinating agent. A documented laboratory procedure involves reacting 2,3-Bis(hydroxymethyl)thiophene with concentrated hydrochloric acid in dichloromethane (B109758). This reaction is typically stirred vigorously at ambient temperature for a couple of hours. Following the reaction, the organic phase is separated, and the aqueous layer is extracted further with dichloromethane to maximize product recovery. The combined organic extracts are then washed and dried to yield the target compound. scispace.com This method is advantageous as it directly converts the precursor into the desired product, avoiding the regioselectivity issues inherent in the direct chloromethylation of unsubstituted thiophene (B33073). A related synthesis of 2,3-bis(bromomethyl)thiophene (B3046912) has also been reported by bubbling hydrogen bromide gas through a solution of 2,3-bis(hydroxymethyl)thiophene in diethyl ether. scispace.com

General Chloromethylation Approaches and Regioselectivity Considerations for Thiophene

The introduction of chloromethyl groups onto an unsubstituted thiophene ring is a common strategy but is complicated by the inherent reactivity of the thiophene nucleus, which often leads to a mixture of products.

The chloromethylation of thiophene is a classic electrophilic aromatic substitution reaction. thieme-connect.de A widely used method, often referred to as the Blanc chloromethylation, employs formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. smolecule.com In a typical procedure, thiophene is treated with an excess of formaldehyde and saturated with hydrogen chloride gas in the presence of an acid catalyst, such as zinc chloride, or simply with concentrated hydrochloric acid. thieme-connect.deorgsyn.org The reaction is generally conducted at low temperatures (e.g., 0-10°C) to control the reactivity and minimize the formation of byproducts. orgsyn.org The electrophile in this reaction is a chloromethyl cation equivalent, generated from formaldehyde and HCl, which then attacks the electron-rich thiophene ring.

Table 1: Reagents and Conditions for Thiophene Chloromethylation

| Reagent | Role | Typical Conditions |

| Thiophene | Starting Material | - |

| Formaldehyde/Paraformaldehyde | Source of Methylene (B1212753) Group | Aqueous solution or polymer form |

| Hydrogen Chloride (HCl) | Reagent & Catalyst | Gaseous or concentrated aqueous acid |

| Zinc Chloride (ZnCl₂) | Lewis Acid Catalyst (Optional) | Anhydrous |

| Solvent | Reaction Medium | Dichloromethane, Chloroform, Acetic Acid, or Keto-solvents |

| Temperature | Reaction Parameter | 0°C to ambient temperature |

A significant challenge in the direct chloromethylation of thiophene is the lack of regiocontrol. The thiophene ring is activated towards electrophilic substitution at both the C2 and C5 positions, which are electronically similar. Consequently, the reaction of thiophene with formaldehyde and HCl typically yields a mixture of products. The primary product is often the monosubstituted 2-(chloromethyl)thiophene. orgsyn.org However, further reaction leads to the formation of disubstituted products. Due to the directing effect of the first chloromethyl group (which is weakly activating) and the inherent reactivity of the remaining alpha-position, the major disubstituted byproduct is 2,5-Bis(chloromethyl)thiophene (B1599725). google.comacs.org The formation of the 2,3-isomer is generally not favored under these conditions. Other byproducts, such as 3-(chloromethyl)thiophene (B1314076) and polymeric tars, can also be formed, complicating the purification of the desired products. google.com

Several strategies have been explored to improve the selectivity and yield of chloromethylation reactions on thiophene. Key parameters that can be adjusted include temperature, reaction time, and the choice of solvent and catalyst.

Temperature Control: Maintaining low reaction temperatures (typically between 0°C and 10°C) is crucial for minimizing the formation of polymeric byproducts and improving the selectivity for the desired chloromethylated products. google.com

Solvent Effects: The use of specific solvents can influence the reaction outcome. For instance, a patented process describes the use of dialkyl-ketone type solvents (e.g., acetone, methyl isobutyl ketone) to improve the yield and purity of 2-(chloromethyl)thiophene, reducing the formation of bis-thienyl byproducts. google.com

Catalyst Systems: While traditional methods use strong protic or Lewis acids, modern approaches have investigated greener alternatives. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have been used as catalysts for chloromethylation. smolecule.com This method can lead to higher yields (70–92%), shorter reaction times, and allows for catalyst recycling, representing a more sustainable approach. smolecule.com

Table 2: Comparison of Chloromethylation Methods for Thiophene Derivatives

| Parameter | Traditional Method (H₂SO₄/HCl) | Ionic Liquid Method ([BMIM]Cl) |

| Catalyst Loading | 10–20 wt% | 3–5 wt% |

| Reaction Time | 12–24 hours | 4–8 hours |

| Yield | 50–70% | 70–92% |

| Byproducts | Corrosive residues, polymers | Minimal, recyclable catalyst |

Precursor Synthesis and Functionalization for this compound

Given the difficulties in controlling the regiochemistry of direct chloromethylation on unsubstituted thiophene, a more reliable strategy for obtaining the 2,3-isomer is to start with a precursor that already has the desired 2,3-substitution pattern. The key precursor for this route is 2,3-Bis(hydroxymethyl)thiophene.

The synthesis of 2,3-Bis(hydroxymethyl)thiophene (also known as 2,3-thiophenedimethanol) can be achieved through several pathways:

From 2,3-Dimethylthiophene (B3031705): A common starting material is 2,3-dimethylthiophene. ontosight.ai This compound can be subjected to functionalization, such as radical bromination followed by hydrolysis, to introduce the hydroxymethyl groups, although this process itself can have selectivity challenges. The synthesis of 2,3-dimethylthiophene can be accomplished through methods like the sulfurization of hexane-2,5-dione or the reduction of 3-formyl-2-methylthiophene.

From Thiophene-2,3-dicarboxylic Acid Derivatives: The reduction of thiophene-2,3-dicarboxylic acid or its esters using strong reducing agents like lithium aluminum hydride (LiAlH₄) provides a direct route to 2,3-bis(hydroxymethyl)thiophene. smolecule.com

Grignard-based Routes: A multi-step synthesis can start with a suitably substituted bromothiophene. Formation of a Grignard reagent followed by reaction with formaldehyde can introduce the hydroxymethyl groups. smolecule.com For the 2,3-isomer, this would require a starting material like 2,3-dibromothiophene (B118489) and careful control of the Grignard formation and subsequent reactions.

Once the 2,3-bis(hydroxymethyl)thiophene precursor is synthesized, its conversion to this compound is a direct functional group transformation, as described in section 2.1.1.

Preparation of Key Intermediates for Downstream Chloromethylation.

The synthesis of this compound is fundamentally dependent on the availability of appropriately substituted thiophene precursors. The most direct intermediate is 2,3-bis(hydroxymethyl)thiophene, also known as 2,3-thiophenedimethanol (B1355419). Several synthetic routes exist for its preparation.

One prominent method is the reduction of 2,3-thiophenedicarboxylic acid. mit.edu This approach provides a clear pathway from a commercially available starting material to the required diol intermediate. Another synthetic strategy involves the direct hydroxymethylation of thiophene using formaldehyde in the presence of a suitable acid catalyst to install the hydroxymethyl groups at the 2 and 3 positions. smolecule.com Alternatively, a multi-step process can be employed, beginning with the bromination of thiophene, followed by the formation of a Grignard reagent, which is then reacted with formaldehyde to produce 2,3-thiophenedimethanol after hydrolysis. smolecule.com

Another potential, though less direct, precursor is 2,3-dimethylthiophene. ontosight.aiguidechem.com This compound can be synthesized through methods such as the sulfurization of hexane-2,5-dione using an agent like phosphorus trisulfide or via the reduction of 3-formyl-2-methylthiophene. While direct chloromethylation of 2,3-dimethylthiophene is conceivable, the use of 2,3-bis(hydroxymethyl)thiophene is a more common and direct precursor for the final chlorination step.

Table 1: Synthetic Methods for Key Intermediates

| Intermediate | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2,3-bis(hydroxymethyl)thiophene | 2,3-Thiophenedicarboxylic acid | Reduction reaction | mit.edu |

| 2,3-bis(hydroxymethyl)thiophene | Thiophene, Formaldehyde | Acid catalyst | smolecule.com |

| 2,3-bis(hydroxymethyl)thiophene | Bromothiophene, Formaldehyde | Grignard reaction | smolecule.com |

| 2,3-Dimethylthiophene | Hexane-2,5-dione | Phosphorus trisulfide, controlled heating | |

| 2,3-Dimethylthiophene | 3-Formyl-2-methylthiophene | Reduction reaction |

Advances in Scalable Synthetic Protocols.

Chloromethylation reactions are crucial for producing chloromethylated aromatic compounds, but they are often plagued by challenges that hinder their scalability. google.com Traditional methods using reagents like hydrochloric acid and formaldehyde can produce significant amounts of hard-to-separate impurities and tar-like byproducts, leading to low yields and complicating purification. google.comgoogle.com These issues are particularly problematic in large-scale industrial production where product purity and process efficiency are paramount. google.com

A significant advancement in addressing these challenges is the development of scalable protocols that improve the purity and yield of the chloromethylation process. One key innovation is the use of a compound containing a keto group as a solvent or co-solvent during the reaction. google.comgoogle.com Research has demonstrated that carrying out the chloromethylation of thiophene in the presence of dialkyl-ketones, such as acetone, methyl-ethyl-ketone, or methyl-isobutyl-ketone, results in a much purer product. google.com Specifically, the formation of the undesired 3-chloromethyl-thiophene isomer is significantly suppressed, and there is a notable reduction in tar formation. google.comgoogle.com

This improved process is particularly advantageous for large-scale production. google.com In a typical setup, thiophene is mixed with the ketone-containing compound, and this mixture is then added to a solution of formaldehyde and hydrochloric acid, followed by the introduction of hydrogen chloride gas at controlled temperatures, preferably between 0°C and 10°C. google.com This methodology not only increases the yield and quality of the desired 2-chloromethyl-thiophene but also allows for subsequent reactions to be performed in the same medium without significant tar-related disruptions. google.comgoogle.com Such advancements in chloromethylation technology for thiophene serve as a valuable model for the scalable synthesis of more complex derivatives like this compound.

Table 2: Scalable Chloromethylation of Thiophene using a Ketone Solvent

| Parameter | Condition/Reagent | Purpose/Advantage | Reference |

|---|---|---|---|

| Key Reagents | Thiophene, Paraformaldehyde, HCl (aqueous and gas) | Standard chloromethylation reactants | google.com |

| Solvent | Methyl-isobutyl-ketone | Reduces impurities (e.g., 3-chloromethyl-thiophene) and tar formation | google.comgoogle.com |

| Temperature | 0°C to +10°C | Optimal range for controlling reaction and minimizing side products | google.com |

| Yield | ~81% (crude) | Improved yield compared to older methods | google.com |

| Scalability | Process is advantageous for large-scale production | Enables higher quality and easier downstream processing | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,3 Bis Chloromethyl Thiophene

Nucleophilic Substitution Reactions

The presence of two chloromethyl groups makes 2,3-bis(chloromethyl)thiophene highly susceptible to nucleophilic substitution reactions. The chlorine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups onto the thiophene (B33073) scaffold. This reactivity is a cornerstone of its utility as a synthetic building block.

Reaction with Amines and Thiols

This compound readily reacts with nucleophiles such as amines and thiols. In these reactions, the nucleophilic nitrogen or sulfur atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This process can occur once or twice, leading to mono- or disubstituted products, respectively. The reaction provides a direct pathway to introduce nitrogen- and sulfur-containing functionalities, which are prevalent in many biologically active molecules and functional organic materials. The general mechanism involves the nucleophilic attack on the benzylic-like carbon, facilitated by the stability of the resulting intermediate. The use of a base is often required to deprotonate the amine or thiol, thereby increasing its nucleophilicity.

For instance, the reaction with primary or secondary amines yields the corresponding (aminomethyl)thiophene derivatives. Similarly, thiols react to form (thiomethyl)thiophene structures. The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to control the degree of substitution and maximize the yield of the desired product.

Below is a table summarizing typical nucleophilic substitution reactions with amines and thiols.

| Nucleophile | Reagent | Product Type |

| Primary/Secondary Amine | R₂NH | 2,3-Bis(aminomethyl)thiophene |

| Thiol | RSH | 2,3-Bis(thiomethyl)thiophene |

Stereoselective Formation of Amino Acid Derivatives

A significant application of the reactivity of this compound is in the stereoselective synthesis of complex amino acid derivatives. Specifically, it has been used to create conformationally constrained bis(glycines) where a 2,3-disubstituted thiophene unit acts as a bridge. scispace.com

In this synthetic approach, a chiral auxiliary, such as Schöllkopf's bislactim ether derived from (R)-valine, is used to control the stereochemistry. scispace.com The lithiated bislactim ether, a chiral glycine (B1666218) enolate equivalent, is alkylated with this compound. This double alkylation reaction proceeds with high diastereoselectivity, leading to the formation of a bridged product. Subsequent mild acidic hydrolysis of the bislactim ether yields the desired (S,S)-bis(amino acid) methyl ester, while the chiral auxiliary is recovered. scispace.com This methodology allows for the creation of unique, non-natural amino acids with a defined three-dimensional structure, which are valuable for designing peptides and peptidomimetics with specific conformational properties. scispace.com

The stereoselectivity of the reaction is a critical feature, ensuring the formation of a single, desired stereoisomer. scispace.com

| Reactant 1 | Reactant 2 | Key Feature | Product |

| Lithiated (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | This compound | Stereoselective alkylation | (S,S)-Thiophenedimethyl-α,α'-bridged bis(glycine) methyl ester |

Pathways Leading to Substituted Thiophene Derivatives

The reactivity of this compound provides multiple pathways to a wide array of substituted thiophene derivatives. Beyond simple substitution with amines and thiols, it can be transformed into other useful intermediates. For example, a halogen exchange reaction with potassium or sodium bromide in a polar aprotic solvent like dimethylformamide (DMF) can convert it into 2,3-bis(bromomethyl)thiophene (B3046912). Although this is a reversible reaction, it can be driven to favor the more nucleophilic bromide, yielding a product that is often more reactive in subsequent coupling reactions.

Furthermore, the chloromethyl groups can be converted into other functionalities. For example, reaction with sodium cyanide can introduce nitrile groups, which can then be hydrolyzed to carboxylic acids or reduced to amines, further expanding the range of accessible derivatives. These transformations are fundamental in building complex molecules from simple, commercially available starting materials. The choice of reagents and reaction conditions allows chemists to selectively target different substitution patterns and functional groups, making this compound a versatile platform for synthesizing diverse thiophene-based structures. google.com

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound, and its more reactive bromo-analogue, can serve as electrophilic partners in these transformations, enabling the construction of extended conjugated systems.

Dimerization Processes

Dimerization of thiophene derivatives can lead to the formation of larger, often more conjugated, molecular structures. In the context of this compound, dimerization can occur through various pathways. One possibility involves the treatment with a reducing agent or certain nucleophiles that can induce coupling between two molecules. For example, reaction with sodium iodide can lead to the in-situ formation of the more reactive iodo-intermediate, which can then undergo coupling or rearrangement reactions, sometimes resulting in dimeric structures. researchgate.net

Another form of dimerization is the head-to-tail cycloaddition of thiophene-2,3-quinodimethane, a reactive intermediate that can be generated from this compound. researchgate.net This highly reactive diene can undergo a [4+2] cycloaddition with another molecule of itself to form spiro dimers. researchgate.net Such dimerization processes are important in understanding the stability and reactivity of these intermediates and can provide routes to complex polycyclic thiophene-containing systems. nih.govacs.org

Exploration of Other Electrophilic and Radical Reactions

While nucleophilic substitution at the chloromethyl groups is a primary mode of reactivity for this compound, the thiophene ring itself can participate in electrophilic reactions. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles, although the presence of the deactivating chloromethyl groups can influence the regioselectivity and reaction rates.

Research has shown that thiophene and its derivatives readily undergo reactions such as halogenation and acetylation. wikipedia.org For instance, the reaction of thiophene with formaldehyde (B43269) in the presence of concentrated hydrochloric acid can yield 2-chloromethylthiophene. researchgate.netorgsyn.org Under certain conditions, this can also lead to the formation of 2,5-bis(chloromethyl)thiophene (B1599725). researchgate.net This highlights the potential for electrophilic substitution on the thiophene ring of this compound, although specific studies on this are less common.

Radical reactions involving this compound are also plausible. The chloromethyl groups can be sources of radicals under appropriate conditions, such as thermolysis or photolysis. These radicals could then initiate polymerization or other radical-mediated transformations. For instance, the thermal decomposition of related thienosultines, which can be generated from corresponding dichlorides, can proceed through a biradical mechanism. nycu.edu.tw

A notable application involving a radical-like pathway is the Diels-Alder reaction of the in situ generated thieno-o-quinodimethane from this compound with C60 fullerene. nih.gov This reaction leads to the formation of mono- and bisadducts, which have applications in polymer solar cells. nih.gov

The following table summarizes some of the potential electrophilic and radical reactions involving thiophene derivatives, which can be extrapolated to this compound.

| Reaction Type | Reagents/Conditions | Potential Products |

| Electrophilic Substitution | ||

| Halogenation | Halogens (e.g., Br₂, Cl₂) | Halogenated thiophene derivatives |

| Acetylation | Acetyl chloride/AlCl₃ | Acetylthiophene derivatives |

| Chloromethylation | Formaldehyde, HCl | Further chloromethylated products |

| Radical Reactions | ||

| Diels-Alder Cycloaddition | Heat, Dienophiles (e.g., C60) | Cycloadducts |

| Polymerization | Radical initiators | Poly(thienylene vinylene) derivatives |

Mechanistic Studies of Transformation Pathways

The transformation of this compound into various products often proceeds through the formation of a highly reactive intermediate, thieno[2,3-c]furan. This intermediate can be generated in situ and readily participates in cycloaddition reactions. acs.org

One of the key transformation pathways involves the reaction of this compound with a base to generate thieno-o-quinodimethane, which is an isomer of thieno[2,3-c]furan. This intermediate is highly reactive and can be trapped with dienophiles in Diels-Alder reactions. nih.gov For example, its reaction with N-phenylmaleimide or maleic anhydride (B1165640) leads to the formation of benzo[b]thiophene derivatives in excellent yields. acs.org The formation of a single regioisomer in these reactions is consistent with Frontier Molecular Orbital (FMO) theory, where the interaction between the HOMO of the thieno[2,3-c]furan and the LUMO of the dienophile is most favorable. acs.org

Another important transformation is the synthesis of dihydro-4H-thieno-[2,3-c]-pyrroles. This multi-step synthesis involves the ring closure of methyl this compound-5-carboxylate with a primary amine. tandfonline.com This is followed by autooxidation to form N-oxides, which upon dehydrogenation yield the final thieno[2,3-c]pyrrole derivatives. tandfonline.com

The formation of a spiro dimer from methyl this compound-5-carboxylate upon treatment with sodium iodide in DMF has also been reported, highlighting another complex transformation pathway. acs.org

The mechanism for the formation of thienopyrrole ring systems has been suggested to proceed through an SN2 transition state. wku.edu

The table below outlines some of the studied transformation pathways starting from this compound and its derivatives.

| Starting Material | Reagents/Conditions | Intermediate | Final Product |

| This compound | Base, Dienophile (e.g., N-phenylmaleimide) | Thieno-o-quinodimethane | Benzo[b]thiophene derivative acs.org |

| Methyl this compound-5-carboxylate | Primary amine | - | Dihydro-4H-thieno-[2,3-c]-pyrrole tandfonline.com |

| Methyl this compound-5-carboxylate | NaI, DMF | - | Spiro dimer acs.org |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects. The thiophene ring is electron-rich, which generally enhances its reactivity towards electrophiles compared to benzene (B151609). wikipedia.org However, the two chloromethyl groups at the 2- and 3-positions exert both steric and electronic influences.

Electronic Effects: The chloromethyl groups are electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. This effect is a result of the inductive effect of the chlorine atoms. Conversely, the sulfur atom in the thiophene ring possesses a lone pair of electrons that can be donated to the ring, contributing to its aromaticity and electron-rich character. This electron-donating effect from the sulfur can partially offset the deactivating effect of the chloromethyl groups. In comparison to its benzene analogue, the sulfur atom in the thiophene ring can lower the activation barriers for certain reactions due to its electron-donating properties.

Steric Effects: The two adjacent chloromethyl groups create steric hindrance around the 2- and 3-positions of the thiophene ring. This steric bulk can influence the approach of reagents and may favor reactions at the less hindered 4- and 5-positions in electrophilic substitutions. In nucleophilic substitution reactions at the chloromethyl groups, the steric hindrance is less of a factor for the initial attack on the benzylic-like carbons.

In the synthesis of conformationally constrained bis(amino acids), the alkylation of a lithiated pyrazine (B50134) with this compound derivatives showed varying stereoselectivity depending on substituents on the thiophene ring. scispace.com For example, the 5-methyl derivative resulted in a lower stereoisomer ratio compared to an unsubstituted analog, suggesting a steric influence of the methyl group. scispace.com

The table below summarizes the key steric and electronic effects on the reactivity of this compound.

| Effect | Origin | Influence on Reactivity |

| Electronic | ||

| Inductive Effect (-I) | Chloromethyl groups | Deactivates the thiophene ring towards electrophilic attack. |

| Resonance Effect (+M) | Sulfur atom | Donates electron density to the ring, increasing its nucleophilicity. |

| Steric | ||

| Steric Hindrance | Adjacent chloromethyl groups | Can direct incoming electrophiles to the less hindered 4- and 5-positions. May influence stereoselectivity in reactions involving the side chains. |

Building Block for Complex Thiophene Architectures

This compound serves as a fundamental starting material for the assembly of elaborate thiophene-containing structures. Its bifunctional nature enables it to participate in cyclization reactions to form larger, more complex systems.

One notable application is in the synthesis of macrocycles . The reaction of 2,5-bis(chloromethyl)thiophene, a related isomer, has been shown to produce thiophene-containing macrocycles through [2+2] cyclizations. acs.org This principle of using bifunctional chloromethylated thiophenes extends to the 2,3-isomer for creating macrocyclic compounds with specific host-guest properties. researchgate.netacs.org For instance, thiacalix[n]thiophene derivatives, which are cyclic oligomers of thiophene bridged by sulfur atoms, can be synthesized using palladium-catalyzed coupling reactions of appropriate thiophene precursors, showcasing the potential for creating three-dimensional thiophene-based architectures. researchgate.net

Furthermore, this compound is instrumental in building other complex heterocyclic systems fused to the thiophene ring. For example, dihydro-4H-thieno-[2,3-c]-pyrroles have been synthesized in a three-step method where the initial ring closure is achieved by reacting methyl this compound-5-carboxylate with various primary amines. tandfonline.com This approach highlights the utility of this compound derivatives in constructing novel thieno-pyrrolone frameworks.

Synthesis of Polyfunctionalized Heterocyclic Compounds

The reactivity of the chloromethyl groups in this compound makes it an excellent precursor for introducing a variety of functional groups onto the thiophene scaffold through nucleophilic substitution reactions. This allows for the synthesis of polyfunctionalized heterocyclic compounds with tailored electronic and biological properties.

A significant application is the synthesis of thieno[2,3-b]pyrroles . These compounds, which are bioisosteres of indoles, are of interest for their potential pharmaceutical applications. nii.ac.jp The synthesis can be achieved through various strategies, including the reaction of this compound with amines to form the fused pyrrole (B145914) ring. The mechanism often involves an SN2 transition state to form the thienopyrrole ring system. wku.edu

The versatility of this building block is further demonstrated in the synthesis of thieno[2,3-c]pyridazines . These nitrogen-containing heterocyclic systems can be constructed using 2,3-disubstituted thiophenes as starting materials. raco.cat The general strategy involves the reaction of a thiophene derivative bearing reactive groups at the 2 and 3 positions with a hydrazine (B178648) equivalent to form the pyridazine (B1198779) ring.

The following table summarizes the types of polyfunctionalized heterocyclic compounds synthesized from this compound and its derivatives:

| Resulting Heterocyclic System | Synthetic Approach | Reference |

| Dihydro-4H-thieno-[2,3-c]-pyrroles | Ring closure of methyl this compound-5-carboxylate with primary amines. | tandfonline.com |

| Thieno[2,3-b]pyrroles | Annulation reactions involving functionalized thiophenes. | nii.ac.jpwku.edu |

| Thieno[2,3-c]pyridazines | Cyclocondensation reactions of 2,3-disubstituted thiophenes with hydrazine. | raco.cat |

Precursor for Bromomethylated Thiophene Derivatives (e.g., 2,3-Bis(bromomethyl)thiophene)

This compound can be readily converted into its more reactive bromo-analogue, 2,3-Bis(bromomethyl)thiophene . This transformation is typically achieved through a halogen exchange reaction.

The process involves treating this compound with a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), in a polar aprotic solvent like dimethylformamide (DMF). The reaction generally requires elevated temperatures, typically in the range of 80–100°C, to proceed at a reasonable rate. Although this method provides a straightforward route to the bromomethylated derivative, it can be associated with moderate yields (60–75%) due to competing elimination side reactions.

The resulting 2,3-bis(bromomethyl)thiophene is a valuable reagent in its own right, often preferred in subsequent coupling reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Halogen Exchange | KBr or NaBr in DMF, 80–100°C, 6–8 hours | 2,3-Bis(bromomethyl)thiophene | 60–75% |

Construction of Fused-Ring Systems

The ability of this compound to act as a dielectrophile makes it a key component in the construction of various fused-ring systems, where a new carbocyclic or heterocyclic ring is built onto the thiophene core.

This compound and its derivatives are precursors for the synthesis of cyclopenta[c]thiophenes . These compounds are of interest due to their electronic properties and potential applications in materials science. The general synthetic strategy involves the formation of a five-membered ring fused to the 'c' face of the thiophene. While multiple synthetic routes exist, one approach involves the cyclization of precursors derived from 2,3-disubstituted thiophenes. Although less common than other methods, the use of 2,3-bis(halomethyl)thiophenes provides a pathway to these fused systems. wku.edu

A significant application of 2,3-bis(halomethyl)thiophenes is in the synthesis of anthra[2,3-b]thiophene derivatives . These polycyclic aromatic compounds are investigated for their potential as organic semiconductors. The synthesis often involves a Diels-Alder reaction, where a diene is reacted with a dienophile to form a six-membered ring. In this context, derivatives of 2,3-dimethylenethiophene, which can be generated from precursors like this compound, can act as the diene component. researchgate.networktribe.comresearchgate.net

For example, thieno[2,3-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes to yield benzothiophenes after the extrusion of carbon dioxide. researchgate.net This methodology has been extended to intramolecular versions to construct more complex cycloalka[g]- and cycloalka[e]benzothiophenes. researchgate.net

Stereoselective Synthesis of Biologically Relevant Frameworks

This compound has been employed as an alkylating agent in the stereoselective synthesis of conformationally constrained amino acid analogues. These molecules are of interest in medicinal chemistry as they can mimic or inhibit the function of their natural counterparts.

A notable example is the synthesis of thiophenedimethyl-α,α'-bridged bis(glycines). scispace.com In this synthesis, a chiral auxiliary, specifically a Schöllkopf 'bislactim ether', is used to direct the stereochemical outcome of the reaction. The lithiated bislactim ether is alkylated with this compound. This dialkylation reaction proceeds with a degree of stereoselectivity, allowing for the separation of the resulting diastereomers. scispace.com Subsequent hydrolysis of the alkylated product under mild acidic conditions yields the desired bis(amino acid) methyl esters with high enantiomeric purity. scispace.com This method provides access to (S,S)-bis(amino acids) which can be further derivatized for incorporation into peptides. scispace.com

The stereoselectivity of such alkylations is a critical aspect, and the use of chiral auxiliaries is a powerful strategy to control the formation of specific stereoisomers. scispace.com

| Chiral Auxiliary | Alkylating Agent | Product | Stereoselectivity | Reference |

| Schöllkopf 'bislactim ether' | This compound | (S,S)-Thiophenedimethyl-α,α'-bridged bis(glycine) methyl ester | High d.e. (96% for a related derivative) | scispace.com |

An in-depth analysis of the chemical compound this compound reveals its role as a precursor in specialized organic synthesis applications. This article focuses exclusively on its application in the synthesis of complex amino acid analogues.

Applications in Organic Synthesis

Synthesis of Bridged Bis(amino acids)

A significant application of thiophene-based dichlorides, such as this compound, is in the synthesis of conformationally constrained amino acid derivatives. These structures are of interest as isosteric substitutes for cystine in peptides and peptidomimetics, where the disulfide bridge is replaced by a more rigid carbon-based framework. scispace.com The insertion of an aromatic ring, like thiophene, into the bridge provides a defined structural constraint. scispace.com

Detailed research has been conducted on the stereoselective synthesis of bis(glycines) bridged by thiophenedimethyl and benzenedimethyl units. scispace.com These syntheses serve as a method to create conformationally restricted analogues of cystine. scispace.com The core of this synthetic strategy is the stereoselective alkylation of a chiral glycine (B1666218) equivalent. scispace.com

Research Findings:

The preferred method for this stereoselective synthesis involves the use of Schöllkopf's 'bislactim ether' chiral auxiliary, specifically (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. scispace.com This choice is motivated by the mild conditions required for the subsequent cleavage of the alkylated product to yield the desired amino acid ester without racemization. scispace.com

The general procedure involves the lithiation of the bislactim ether followed by alkylation with a dihaloarene, such as a bis(chloromethyl)thiophene or a bis(bromomethyl)benzene derivative. scispace.com For instance, the synthesis of an o-xylene-bridged precursor was achieved by alkylating the lithiated chiral auxiliary with α,α'-dibromo-o-xylene. scispace.com This specific reaction yielded the dialkylated product in 79% yield, although the stereoselectivity was moderate, with a 55% diastereomeric excess (d.e.). scispace.com The resulting stereoisomers were separable by flash chromatography or fractional crystallization. scispace.com

In contrast, the alkylation using a 2,5-disubstituted thiophene dichloride demonstrated significantly higher stereocontrol. scispace.com The reaction between the metallated bis-lactim ether and the dichloride resulted in the dialkylated product in good yield and with a high diastereomeric excess of 96%. scispace.com

The methodology has also been applied to create 2,3-thiophene-bridged systems. An X-ray analysis was performed on the product 2,3-bis[(2R,5S)-(2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-pyrazinyl)methyl]-5-methylthiophene, confirming the successful synthesis of a 2,3-disubstituted thiophene-bridged bis(glycine) precursor. scispace.com Following the alkylation step, the bislactim ether protecting groups are hydrolyzed under mild acidic conditions to liberate the bis(amino acid) methyl esters in high yields, typically ranging from 85-100%. scispace.com These esters can be further derivatized into forms suitable for peptide synthesis, such as Fmoc-derivatives. scispace.com

Interactive Data Table: Stereoselective Alkylation for Bridged Bis(glycine) Precursors

| Bridging Group | Alkylating Agent | Yield | Diastereomeric Excess (d.e.) | Citation |

| o-Xylene | α,α'-Dibromo-o-xylene | 79% | 55% | scispace.com |

| 2,5-Thiophenedimethyl | 2,5-Bis(chloromethyl)thiophene (B1599725) | Good | 96% | scispace.com |

| 2,3-Thiophenedimethyl | 2,3-Bis(halomethyl)thiophene derivative | - | - | scispace.com |

Role in Advanced Materials and Polymer Science

Monomer for Conjugated Polymer Synthesis

The design of conjugated polymers for optoelectronic applications is a nuanced process that involves the strategic selection of monomer units to control the polymer's electronic and physical properties. nih.govnih.gov The goal is to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the polymer's band gap, absorption, and emission characteristics. nih.govrsc.org

Several key principles guide the design of these materials:

Donor-Acceptor (D-A) Architecture: A prevalent strategy involves the creation of donor-acceptor (D-A) type polymers. nih.govmdpi.com This is achieved by alternating electron-donating (donor) and electron-accepting (acceptor) monomer units along the polymer backbone. nih.govmdpi.com This architecture leads to a reduction in the polymer's band gap, enabling absorption of lower energy photons and shifting the emission to longer wavelengths. rsc.org Thiophene (B33073) derivatives, like 2,3-Bis(chloromethyl)thiophene, are often employed as the donor component due to their electron-rich nature. nih.gov

Planarity of the Polymer Backbone: A more planar polymer backbone enhances π-orbital overlap between adjacent monomer units, which facilitates intramolecular charge transport. d-nb.info Introducing bridging groups or fused ring systems can help to lock the polymer chain in a more planar conformation. rsc.orgd-nb.info

Solubility and Processability: For practical device fabrication, the conjugated polymers must be soluble in common organic solvents. nih.govd-nb.info This is typically achieved by attaching flexible alkyl or alkoxy side chains to the monomer units. nih.govrsc.org These side chains increase the entropy of the polymer, preventing tight packing and improving solubility without significantly altering the electronic properties of the backbone.

Regioregularity: In the case of substituted thiophene monomers, the regiochemistry of the coupling during polymerization is crucial. Head-to-tail (HT) coupling generally leads to more ordered, planar polymer chains compared to head-to-head (HH) or tail-to-tail (TT) linkages. This enhanced order improves the polymer's crystallinity and charge carrier mobility. nih.gov

By carefully considering these design principles, researchers can synthesize conjugated polymers with optimized properties for specific optoelectronic applications.

The polymerization of thiophene-based monomers can be achieved through several methods, with electrochemical polymerization and transition metal-catalyzed cross-coupling reactions being the most prominent. numberanalytics.com The kinetics and mechanisms of these processes are critical in determining the final properties of the polymer, such as molecular weight, regioregularity, and defect density.

Electrochemical Polymerization:

In this method, the polymerization is initiated by the electrochemical oxidation of the thiophene monomer at the surface of an electrode. dtic.milwinona.edu The generally accepted mechanism proceeds through the following steps:

Oxidation: The thiophene monomer is oxidized to a radical cation. winona.edu

Coupling: Two radical cations couple to form a dimer. winona.edu

Propagation: The dimer is further oxidized and couples with other monomers or oligomers, leading to chain growth. dtic.mil

The rate of polymerization is influenced by several factors, including the monomer concentration, the applied potential, and the presence of additives. dtic.mil Studies have shown that the rate of polymerization can be first-order with respect to the monomer concentration. dtic.mil The addition of small amounts of bithiophene or terthiophene can significantly increase the polymerization rate and lower the required applied potential. dtic.mil

Transition Metal-Catalyzed Cross-Coupling Reactions:

These methods offer greater control over the polymer's structure, particularly its regioregularity. nih.govrsc.org Common cross-coupling reactions used for synthesizing polythiophenes include:

Kumada Catalyst-Transfer Polycondensation: This nickel-catalyzed method is highly effective for producing regioregular poly(3-alkylthiophene)s (P3HTs). nih.govrsc.org

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a boronic acid or ester and an organohalide. nih.govrsc.org

Stille Coupling: A palladium-catalyzed reaction between an organostannane and an organohalide. nih.govrsc.org

Direct Arylation Polymerization (DArP): A more recent and "greener" alternative that involves the direct coupling of a C-H bond with a C-X (where X is a halide) bond, catalyzed by palladium. nih.govrsc.org This method avoids the need for pre-functionalized monomers, reducing synthetic steps and toxic byproducts. rsc.org

The kinetics of these reactions are complex and depend on the specific catalyst system, ligands, temperature, and monomer structure. The choice of polymerization method and reaction conditions allows for the synthesis of thiophene-based polymers with a wide range of molecular weights and controlled architectures.

This compound can serve as a precursor to donor units in donor-acceptor (D-A) type conjugated polymers. nih.govmdpi.com The electron-rich thiophene ring acts as the donor, while it is copolymerized with monomers containing electron-withdrawing acceptor moieties. nih.gov This D-A architecture is a powerful strategy for tuning the optoelectronic properties of the resulting polymer. nih.gov

The alternating arrangement of donor and acceptor units along the polymer backbone leads to the formation of a new set of molecular orbitals. nih.gov The HOMO level is primarily determined by the donor unit, while the LUMO level is largely influenced by the acceptor unit. nih.gov This separation of orbitals results in a lower band gap compared to the corresponding homopolymers of the donor or acceptor units alone. mdpi.com

Common acceptor units that are copolymerized with thiophene-based donors include:

Benzothiadiazole (BT) and its derivatives. nih.govmetu.edu.tr

Diketopyrrolopyrrole (DPP). beilstein-journals.orgmdpi.com

Quinoxaline and its derivatives. mdpi.com

Pyridopyrazine derivatives. mdpi.com

The specific combination of donor and acceptor units, as well as the nature of the linkage between them, allows for precise control over the polymer's absorption spectrum, emission color, and charge transport characteristics. nih.gov For instance, the use of stronger acceptors leads to a greater reduction in the band gap, shifting the polymer's absorption and emission to longer wavelengths. mdpi.com The incorporation of 2,3-disubstituted thiophenes can also influence the planarity and solubility of the D-A polymer.

Applications in Organic Electronic Devices

Polymers derived from this compound and its analogs are promising materials for a variety of organic electronic devices. Their semiconducting properties, combined with the processability and mechanical flexibility inherent to polymers, make them suitable for applications where traditional inorganic semiconductors may not be ideal. sigmaaldrich.com

In OLEDs, a thin film of an organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to form excitons, which then decay radiatively to produce light.

Thiophene-based polymers, including those that could be synthesized using this compound as a starting material, can function as the emissive layer or as charge-transporting layers in OLEDs. sigmaaldrich.com The color of the emitted light is determined by the band gap of the polymer. By modifying the chemical structure of the polymer, for example, through the D-A approach, the emission color can be tuned across the visible spectrum. beilstein-journals.org

Thienothiophenes, which are related fused-ring structures, have been successfully incorporated into D-A type emitters for OLEDs. beilstein-journals.org For example, a donor-π-acceptor compound featuring a thieno[3,2-b]thiophene (B52689) linker has been used as an emitter in a solution-processed OLED, demonstrating good performance metrics. beilstein-journals.org This highlights the potential of thiophene-based building blocks in creating efficient light-emitting materials.

OFETs are the fundamental building blocks of organic circuits. They consist of a semiconductor layer, a gate electrode, a source electrode, and a drain electrode. The flow of current between the source and drain is controlled by the voltage applied to the gate electrode.

Conjugated polymers based on thiophene are among the most studied materials for the active semiconductor layer in OFETs. sigmaaldrich.com The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Polythiophenes, particularly regioregular P3HT, have demonstrated relatively high hole mobilities. nih.gov

The structure of the thiophene monomer plays a critical role in the performance of the resulting OFET. For instance, polymers with a more planar backbone and a high degree of crystallinity tend to exhibit higher charge carrier mobilities. d-nb.info The use of D-A copolymers has also been shown to be an effective strategy for developing high-performance OFET materials. rsc.org For example, D-A polymers based on two-dimensional thiophene derivatives have achieved hole mobilities as high as 0.42 cm²/Vs. rsc.org While direct data on polymers from this compound in OFETs is limited in the provided context, the principles of using thiophene derivatives as building blocks for OFET materials are well-established. worktribe.com

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics, this compound serves as a key starting material for the synthesis of electron-accepting components. Specifically, it is used to generate thieno-o-quinodimethane, a highly reactive intermediate. This intermediate can then undergo a Diels-Alder reaction with fullerene (C60) to create a series of fullerene mono- and bisadducts. acs.org

These adducts, known as TOQC (thieno-o-quinodimethane-C60), are designed to have higher Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to more common fullerene derivatives like PCBM. acs.org The energy difference between the LUMO of the acceptor material and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer is a key determinant of the open-circuit voltage (Voc) of a solar cell. By raising the LUMO level, these TOQC adducts can, in principle, lead to devices with higher Voc and, consequently, higher power conversion efficiencies (PCE). acs.org

Research has demonstrated the successful synthesis of both pristine and side-chain-substituted TOQC adducts using this compound as the precursor. acs.org The performance of these materials in bulk heterojunction solar cells, typically using a donor polymer like Poly(3-hexylthiophene) (P3HT), has been evaluated. Notably, a device incorporating a pristine bis-adduct of thieno-o-quinodimethane with C60 (bis-TOQC) as the acceptor achieved a power conversion efficiency of 5.1%. acs.org This highlights the potential of using this compound to create novel acceptor materials for efficient polymer solar cells. acs.org

| Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

|---|---|---|---|---|

| bis-TOQC | 0.70 | 11.4 | 0.64 | 5.1 |

Data sourced from a study on mono- and bisadducts of thieno-o-quinodimethane with C60. acs.org The device was measured under simulated AM1.5G irradiation (86 mW/cm²).

Influence of Polymer Architecture and Functionalization on Performance

The architecture of these polymers, often designed as donor-acceptor (D-A) copolymers, allows for fine-tuning of the material's bandgap and energy levels. rsc.org The incorporation of electron-donating and electron-withdrawing units along the polymer backbone can control the HOMO and LUMO energy levels, which is critical for achieving high open-circuit voltage. acs.org For instance, incorporating electron-accepting moieties like 1,3,4-thiadiazole (B1197879) into a polythiophene backbone has been shown to lower the HOMO level, leading to Voc values as high as 0.80-0.90 V and a PCE of over 3%. acs.org

Functionalization, particularly through side-chain engineering, is another powerful tool for optimizing performance. acs.orgresearchgate.net The choice of side chains can impact several key properties:

Solubility and Processability : Attaching flexible alkyl chains improves the polymer's solubility, which is essential for solution-based fabrication techniques like spin-coating. mdpi.com

Film Morphology : Side chains influence how polymer chains pack in the solid state. acs.orgresearchgate.net This affects the crystallinity and the nanoscale phase separation between the donor polymer and the acceptor, which are critical for efficient charge separation and transport. acs.org Studies have shown that modifying side chains can alter domain sizes and the degree of crystallinity, leading to a four-fold change in device efficiency. acs.orgresearchgate.net

Energy Levels : Functional groups on the side chains can also exert an electronic effect. Attaching thenoyl side chains with electron-deficient properties to a polythiophene backbone can deepen the HOMO energy level to as low as -5.37 eV, which is beneficial for increasing Voc. rsc.org In one study, this approach, combined with optimizing the number of thiophene units in the backbone, resulted in a PCE of 9.15%. rsc.orgrsc.org

Mechanical Properties : The structure of the side chains can also affect the mechanical robustness of the solar cell. Certain ester functionalizations have been shown to significantly improve the ductility and crack resistance of the polymer films. gatech.edu

The strategic placement of functional groups is also critical. A study on isomeric polymers, where the only difference was the position of ester side chains on a terthiophene unit, found significant differences in device performance, especially in thicker films required for roll-to-roll processing. gatech.edu This demonstrates that even subtle changes in polymer architecture can have a large impact on the final device performance. gatech.edu

| Polymer Donor | Key Architectural Feature / Functionalization | Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

|---|---|---|---|---|---|---|

| P4T-TCl | Thenoyl-functionalized side chain | Y6-BO | - | - | - | 9.15 |

| P2 | Thiadiazole (TD) unit in backbone | PCBM | 0.80 | 6.60 | 0.576 | 3.04 |

| PM7 D1 | Ester side chains on outer thiophene units | ITIC-4F | - | - | - | 12.1 |

| PM7 D2 | Ester side chains on central thiophene unit | ITIC-4F | - | - | - | 9.9 |

| PBTTT-14 | Thieno[3,2-b]thiophene in backbone | Perovskite | - | - | - | 14.1 |

Comparative data from various studies showcasing the effect of polymer design on photovoltaic performance. acs.orgrsc.orggatech.edursc.org Dashes indicate data not specified in the source.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometry, stability, and reactivity of molecules. For thiophene (B33073) derivatives, these methods elucidate the effects of different substituents on the thiophene ring.

Density Functional Theory (DFT) Calculations on Related Structures

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic and molecular structures of thiophene-based compounds. nih.govnih.gov Functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) and M06-2X are commonly paired with basis sets like 6-31G*, 6-311G(d,p), or cc-pVDZ to perform these calculations. nih.govmdpi.commdpi.com These studies often focus on how substituents alter the electron distribution and geometry of the thiophene ring. For instance, calculations on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives were performed using the B3LYP method with a 6-31G(d) basis set to estimate the optimized HOMO and LUMO energy profiles. mdpi.com Similarly, the geometries of various 3-phenylthiophene (B186537) derivatives have been optimized using B3LYP with both 6-31G(d) and 6-311++G(d,p) levels of theory to understand the influence of different functional groups. nih.gov

Molecular Geometry Optimization and Conformation Analysis

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. nih.govmdpi.com This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles. For example, in studies of 3-phenylthiophene derivatives, the C2-S-C5 bond angle in the thiophene ring was calculated to be around 91.4°, and the dihedral angles between the thiophene and benzene (B151609) rings were found to be in the range of 29.50°–35.73°. nih.gov

Conformational analysis, which is particularly important for molecules with flexible substituents like the chloromethyl groups in 2,3-Bis(chloromethyl)thiophene, can also be performed. The presence of bulky groups can lead to significant steric hindrance, causing the molecule to adopt a twisted, non-planar conformation to achieve greater stability. wiley.com Studies on other substituted thiophenes show that the rotational barriers around the bonds connecting the substituents to the ring can be calculated to understand the molecule's flexibility and preferred spatial arrangement.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-C2 | 1.722 |

| S-C5 | 1.714 | |

| C3-C(phenyl) | 1.461 | |

| Bond Angle (°) | C2-S-C5 | 91.46 |

| S-C2-C3 | 112.01 | |

| C2-C3-C4 | 112.01 | |

| Dihedral Angle (°) | Thiophene-Benzene | 35.73 |

Vibrational Analysis and Spectral Predictions

Computational vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, the vibrational frequencies of a molecule can be calculated. iosrjournals.orgacs.org These theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. acs.org The analysis helps in assigning specific vibrational modes, such as C-H stretching, C-C ring vibrations, and C-S stretching, to the observed spectral bands. iosrjournals.org For instance, in 2-thiophene carboxylic acid, C-S stretching vibrations were predicted theoretically and identified in the experimental spectra around 640-850 cm⁻¹. iosrjournals.org In another study, the characteristic absorption of a chloromethyl group was noted to generate C-Cl stretching vibrations in the 550-650 cm⁻¹ range.

| Vibrational Assignment | Calculated (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C-C Stretching | 1526 | 1528 | 1530 |

| C-C Stretching | 1410 | - | 1413 |

| C-C Stretching | 1356 | 1352 | 1354 |

| C-S Stretching | 852 | - | - |

| C-S Stretching | 649 | 647 | 637 |

Electronic Structure Analysis

The electronic properties of a molecule govern its interactions with light and its behavior in electronic devices. Computational methods provide a detailed picture of these properties.

Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the electronic absorption (UV-Vis) spectra of molecules. nih.govscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. acs.org Studies on thiophene derivatives show that TD-DFT can accurately model their absorption spectra, revealing how different substituents shift the absorption maxima. scientific.netresearchgate.net For example, some TD-DFT calculations on thiophene itself have shown potential inaccuracies in the ordering of excited states, highlighting the importance of choosing appropriate functionals and validating results against higher-level methods or experimental data. acs.orgnih.gov

| State | Method | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|---|---|

| S1 (B2) | TD-PBE0 | 5.88 | 0.0000 | HOMO → LUMO |

| ADC(2) | 6.28 | 0.0980 | ||

| S2 (A1) | TD-PBE0 | 5.95 | 0.1413 | HOMO-1 → LUMO |

| ADC(2) | 6.54 | 0.0020 |

Determination of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.comjchps.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comscispace.com A smaller gap generally implies higher reactivity and easier electronic transitions, which is a desirable property for materials used in organic electronics. arxiv.org Computational studies consistently show that the nature and position of substituents on the thiophene ring significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comresearchgate.net

| Compound | Method/Basis Set | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| Thiophene | B3LYP/6-321G | -6.56 | -0.36 | 6.20 | jchps.com |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | B3LYP/6-31G(d) | -5.21 | -0.86 | 4.35 | mdpi.com |

| 2-Nitro-5-ethoxycarbonylthiophene S-oxide | B3LYP/6-31G(d) | -7.15 | -3.75 | 3.40 | scispace.com |

| 2,3,4,5-Tetramethylthiophene S-oxide | B3LYP/6-31G(d) | -5.82 | -1.21 | 4.61 | scispace.com |

Molecular Electrostatic Potential (MEP) Mapping

Theoretical and computational chemistry offers powerful tools to predict the reactivity and properties of molecules. One such tool is Molecular Electrostatic Potential (MEP) mapping, which provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.descienceopen.com This map is invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

The MEP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud. uni-muenchen.de The resulting potential is then color-coded onto the molecular surface. Typically, red indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. researchgate.netacs.org Conversely, blue signifies areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netacs.org Green and yellow represent regions with near-zero or slightly electron-rich potential, respectively. scienceopen.comacs.org

For a comprehensive understanding, MEP analysis is often performed using computational methods like Density Functional Theory (DFT) with a specific basis set, such as B3LYP/6-311G(d,p). researchgate.net The resulting map reveals the size, shape, and charge distribution of the molecule, offering crucial insights into its chemical behavior. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This approach allows for the quantitative analysis of intramolecular and intermolecular interactions, charge transfer, and the stability arising from these interactions. taylorandfrancis.comperiodicodimineralogia.it

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions, often referred to as hyperconjugation, play a crucial role in determining molecular geometry and reactivity. grafiati.com

For thiophene derivatives, NBO analysis can reveal important details about the electronic landscape. For instance, it can quantify the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the adjacent carbon-carbon bonds within the thiophene ring. taylorandfrancis.com In the case of this compound, NBO analysis would be instrumental in understanding the influence of the chloromethyl substituents on the electronic structure of the thiophene ring. It would detail the charge transfer from the ring to the electronegative chlorine atoms and the hyperconjugative interactions between the C-H and C-Cl bonds of the side chains and the thiophene ring.

The analysis provides natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods. periodicodimineralogia.it By examining the occupancies of the NBOs, one can assess the degree of deviation from an idealized Lewis structure, with lower occupancies for bonding orbitals and higher occupancies for antibonding orbitals indicating significant electron delocalization. uni-muenchen.de

Modeling of Intramolecular and Intermolecular Interactions

Computational modeling plays a pivotal role in understanding the intricate network of intramolecular and intermolecular interactions that govern the properties and behavior of chemical compounds. For molecules like this compound, these models can predict molecular conformation, stability, and potential for forming larger assemblies.

Intramolecular Interactions:

Intramolecular interactions refer to the forces between different parts of the same molecule. In this compound, key intramolecular interactions would include:

Steric Hindrance: The two adjacent chloromethyl groups can sterically interact with each other, influencing the preferred rotational conformations around the C-C bonds connecting them to the thiophene ring.

Hyperconjugation: As discussed in the NBO analysis, interactions between the filled bonding orbitals of the thiophene ring and the empty antibonding orbitals of the C-Cl and C-H bonds in the side chains contribute to the molecule's stability.

Computational methods can model these interactions to predict the most stable conformers of the molecule.

Intermolecular Interactions:

Intermolecular interactions are the forces between neighboring molecules and are crucial for understanding the physical properties of a substance in its condensed phases (liquid and solid). For this compound, important intermolecular interactions would include:

π-π Stacking: The aromatic thiophene rings of adjacent molecules can stack on top of each other. These interactions are fundamental in the charge transport properties of thiophene-based organic semiconductors. nih.gov

Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···Cl or C-H···S hydrogen bonds might form between molecules, influencing their packing in the solid state. Studies on similar systems have shown that hydrogen bonding can significantly impact electron transport. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2,3-Bis(chloromethyl)thiophene by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the thiophene (B33073) ring protons and the chloromethyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur atom and the chlorine atoms, as well as by the magnetic anisotropy of the thiophene ring.

In a typical ¹H NMR spectrum, the protons of the two chloromethyl (-CH₂Cl) groups appear as a singlet. The two protons on the thiophene ring (H-4 and H-5) typically appear as an AB quartet, a set of two doublets, due to their coupling to each other.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Cl | ~4.7 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. "s" denotes a singlet and "d" denotes a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

The spectrum will show signals for the two carbons of the chloromethyl groups and the four carbons of the thiophene ring. The carbons attached to the electron-withdrawing chlorine atoms (in the -CH₂Cl groups) and the carbons of the thiophene ring adjacent to the sulfur atom and the chloromethyl substituents will be shifted downfield.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Cl | ~38-40 |

| Thiophene C-2, C-3 | ~138-142 |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

To unambiguously assign proton and carbon signals and to study the conformational dynamics, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. A COSY spectrum would show correlations between the coupled H-4 and H-5 protons of the thiophene ring. An HSQC spectrum would correlate the chloromethyl protons to their directly attached carbons and the thiophene protons to their respective ring carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings, for instance, between the chloromethyl protons and the C-2 and C-3 carbons of the thiophene ring.

Variable-Temperature (VT) NMR : VT-NMR studies can provide insights into the rotational barriers of the chloromethyl groups. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for rotation around the C-C bonds connecting the chloromethyl groups to the thiophene ring. This can reveal information about the conformational preferences of the molecule in solution. acs.orgacs.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C-H stretching (aromatic) : Typically observed around 3100 cm⁻¹.

C-H stretching (aliphatic) : From the -CH₂Cl groups, appearing in the 2900-3000 cm⁻¹ region.

C=C stretching (thiophene ring) : Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

CH₂ bending (scissoring) : Around 1400-1450 cm⁻¹.

C-S stretching : Characteristic of the thiophene ring.

C-Cl stretching : A strong band is expected in the 600-800 cm⁻¹ region, which is characteristic of the chloromethyl group.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100 |

| Aliphatic C-H | Stretching | 2900-3000 |

| Thiophene C=C | Stretching | 1400-1600 |

| -CH₂- | Bending (Scissoring) | 1400-1450 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, one would expect to observe:

Symmetric ring breathing modes of the thiophene ring, which are often strong in Raman spectra.

C-S stretching vibrations .

C-Cl stretching vibrations .

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. unl.edu Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the precise assignment of vibrational bands. preprints.org

Table 4: Key Raman Shifts for this compound

| Functional Group/Vibration | Approximate Raman Shift (cm⁻¹) |

|---|---|

| Thiophene Ring Breathing | Strong intensity band |

| C-S Stretching | Characteristic shifts |

Comprehensive Vibrational Assignments

The aromatic C-H stretching vibrations of the thiophene ring are expected in the 3000–3100 cm⁻¹ region. nih.gov The C-C stretching vibrations within the thiophene ring typically appear as a set of bands between 1300 and 1550 cm⁻¹. iosrjournals.org The C-S stretching modes of the thiophene ring are generally observed at lower frequencies, often between 680 and 710 cm⁻¹. iosrjournals.org

The chloromethyl (-CH₂Cl) groups introduce their own characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methylene (B1212753) group are anticipated near 2960 and 2870 cm⁻¹, respectively. A key diagnostic peak is the C-Cl stretching vibration, which is expected in the 600–750 cm⁻¹ range. The presence of two adjacent chloromethyl groups may lead to splitting or broadening of these bands due to intermolecular interactions or different conformational arrangements.

A detailed potential energy distribution (PED) analysis, typically derived from computational methods like Density Functional Theory (DFT), would be required for unambiguous assignment of all vibrational modes, especially for mixed modes where multiple types of vibrations are coupled. nih.gov

Table 1: Predicted Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3000-3100 | ν(C-H) | Aromatic C-H Stretch |

| 2950-2970 | ν_as(CH₂) | Asymmetric CH₂ Stretch |

| 2860-2880 | ν_s(CH₂) | Symmetric CH₂ Stretch |

| 1450-1550 | ν(C=C) | Thiophene Ring Stretch |

| 1300-1450 | ν(C-C) | Thiophene Ring Stretch |

| 1400-1450 | δ(CH₂) | CH₂ Scissoring |

| 680-710 | ν(C-S) | Thiophene Ring C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing its exact mass with high precision. This technique allows for the determination of the elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. researchgate.net For the molecular formula C₆H₆Cl₂S, the theoretical exact mass can be calculated. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, which serves as a definitive confirmation of the presence of two chlorine atoms in the molecule. rsc.org HRMS analysis of a derivative, 2,3-bis[(2R,5S)-(2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-pyrazinyl)methyl]-5-methylthiophene, has been used to confirm its composition, demonstrating the utility of this technique for complex thiophene structures. scispace.com

Table 2: Theoretical HRMS Data for C₆H₆Cl₂S

| Ion Formula | Isotope Composition | Calculated Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₆H₆³⁵Cl₂S]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, S=31.97207 | 179.95158 | 100.0 |

| [C₆H₆³⁵Cl³⁷ClS]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, Cl=36 .96590, S=31.97207 | 181.94863 | 65.0 |

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar or thermally labile molecules. While this compound itself has limited polarity, ESI-MS is highly effective for characterizing its derivatives or reaction products, which are often more polar. worktribe.com For instance, ESI-MS has been employed to identify trace by-products in the synthesis of related chloromethylthiophenes. It is also a standard method for characterizing more complex heterocyclic structures derived from thiophene precursors. rsc.orgmdpi.com In the context of this compound, ESI-MS would be the method of choice to monitor its conversion into derivatives such as amines, thiols, or larger conjugated systems, where protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺) would be readily detected. worktribe.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. dumdummotijheelcollege.ac.in The UV-Vis spectrum of thiophene and its derivatives is dominated by π → π* transitions associated with the conjugated system of the aromatic ring. up.ac.za The absorption of UV radiation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za

For the parent thiophene molecule, these transitions result in strong absorption bands typically below 250 nm. The introduction of substituents onto the thiophene ring can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε). The chloromethyl groups are generally considered auxochromes which can induce a bathochromic shift (a shift to longer wavelengths) due to the interaction of the chlorine and methylene group's non-bonding electrons with the thiophene π-system. up.ac.za Spectroelectrochemical studies on thiophene-based polymers show that π → π* transitions are typically observed in the 400-500 nm range, with further transitions related to polaron and bipolaron bands appearing at longer wavelengths upon doping. researchgate.net While specific experimental λ_max values for this compound are not documented in the provided sources, the primary absorption band is expected to be red-shifted compared to unsubstituted thiophene.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Promotion | Expected Wavelength Region |

|---|---|---|

| π → π* | HOMO → LUMO | 230 - 280 nm |

X-ray Crystallography and Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported in the searched literature, valuable structural insights can be drawn from closely related compounds.

For example, an X-ray crystallographic study was successfully performed on 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, a constitutional isomer of the title compound. wku.edu This analysis confirmed the identity and structure of the molecule, revealing key geometric parameters. wku.edu Similarly, the crystal structure of a complex derivative, 2,3-bis[(2R,5S)-(2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-pyrazinyl)methyl]-5-methylthiophene, has been determined, providing detailed bond lengths and angles for the substituted thiophene core. scispace.com